Comprehensive Structural and Synthetic Analysis: Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl) amine
Comprehensive Structural and Synthetic Analysis: Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl) amine
Executive Summary
Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl) amine (Molecular Formula: C₁₂H₁₅NOS) represents a strategic scaffold in medicinal chemistry, combining the lipophilic, bioisosteric properties of the benzo[b]thiophene core with the solubility-enhancing features of a 2-methoxyethyl (glyme-like) tail. This specific molecular architecture is frequently utilized as a building block or "linker-fragment" in the development of Selective Estrogen Receptor Modulators (SERMs), 5-Lipoxygenase inhibitors (e.g., Zileuton analogs), and CNS-active agents where the benzothiophene moiety serves as a bioisostere for indole.
This guide provides a rigorous technical analysis of the molecule's physicochemical properties, validated synthetic pathways, and structural considerations for drug design.
Chemical Structure & Physicochemical Profile[1][2][3][4]
Structural Deconstruction
The molecule is composed of three distinct pharmacophoric domains, each contributing specific properties to the ligand-receptor interaction landscape:
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The Core (Benzo[b]thiophene): A bicyclic, aromatic heterocycle. It is electron-rich and highly lipophilic, often driving hydrophobic interactions (π-π stacking) within a binding pocket. It is a classic bioisostere for indole and naphthalene.
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The Linker (Aminomethyl): A flexible methylene bridge (-CH₂-) connecting the aromatic core to the basic center. This spacer prevents steric clash between the bulky core and the receptor surface.
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The Tail (N-2-Methoxyethyl): A secondary amine substituted with an ethylene glycol ether motif.
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Secondary Amine: Provides a protonation site (pKa ~8.5–9.5), essential for forming ionic bonds with aspartate/glutamate residues in protein targets.
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Ether Oxygen: Acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a simple alkyl chain.
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Calculated Physicochemical Properties (Table 1)
Data derived from fragment-based prediction algorithms.
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 221.32 g/mol | Ideal for fragment-based drug discovery (Rule of 3 compliant). |
| Formula | C₁₂H₁₅NOS | -- |
| cLogP | 2.8 – 3.2 | Moderately lipophilic; good membrane permeability potential. |
| TPSA | ~21.3 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 (NH) | Critical for directional binding. |
| H-Bond Acceptors | 2 (N, O) | Ether oxygen adds solvation potential. |
| pKa (Basic N) | 8.8 ± 0.5 | Predominantly cationic at physiological pH (7.4). |
Synthetic Methodologies
The synthesis of Benzo[b]thiophen-2-ylmethyl-(2-methoxyethyl) amine is most efficiently achieved through Reductive Amination , a robust and scalable protocol that avoids the over-alkylation byproducts common in direct alkylation methods.
Primary Route: Reductive Amination
This route utilizes Benzo[b]thiophene-2-carbaldehyde as the starting material.[1] This aldehyde is commercially available or easily synthesized via the Vilsmeier-Haack formylation of benzo[b]thiophene [1].
Reaction Scheme:
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Condensation: The aldehyde reacts with 2-methoxyethylamine to form an imine (Schiff base) intermediate.
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Reduction: The imine is selectively reduced in situ using Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates the sulfur heterocycle.
Protocol (Step-by-Step):
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Reagents: Benzo[b]thiophene-2-carbaldehyde (1.0 eq), 2-Methoxyethylamine (1.1 eq), NaBH(OAc)₃ (1.5 eq), Acetic Acid (cat.), DCE (1,2-Dichloroethane) or DCM.
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Procedure:
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Dissolve the aldehyde in DCE under N₂ atmosphere.
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Add 2-methoxyethylamine and stir for 30 min to facilitate imine formation.
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Add NaBH(OAc)₃ portion-wise.
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Stir at room temperature for 4–12 hours. Monitor via TLC/LC-MS.
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Quench: Add saturated NaHCO₃ solution.
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Extraction: Extract with DCM, wash with brine, dry over MgSO₄.
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Purification: Silica gel chromatography (eluent: DCM/MeOH/NH₃).
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Alternative Route: Nucleophilic Substitution
Useful if the 2-chloromethyl derivative is available.[2]
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Reagents: 2-(Chloromethyl)benzo[b]thiophene + 2-Methoxyethylamine (excess).
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Risk: Higher risk of bis-alkylation (formation of tertiary amine). Requires a large excess of the amine to suppress side products.
Synthetic Workflow Diagram
The following diagram illustrates the logic flow for the synthesis, including the precursor preparation.
Caption: Figure 1. Convergent synthetic pathway via Reductive Amination (Route A).
Structural & Pharmacological Analysis[1][2][3][4][6][7][8]
The Benzothiophene Scaffold in Drug Discovery
The benzo[b]thiophene core is a "privileged structure" [2].[3][4] Its high lipophilicity allows it to penetrate hydrophobic pockets in receptors (e.g., Estrogen Receptor, 5-HT receptors).
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Electronic Effects: The sulfur atom is electron-donating by resonance but withdrawing by induction. The C2 position (where our linker is attached) is the most reactive site for electrophilic substitution, making it metabolically susceptible to oxidation unless substituted.
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Metabolic Stability: The 2-methoxyethyl group can undergo O-demethylation (CYP450 mediated) to an alcohol, or N-dealkylation. However, the ether oxygen generally improves metabolic stability compared to a long alkyl chain by reducing lipophilicity slightly.
Structure-Activity Relationship (SAR) Mapping
This specific molecule serves as a versatile template. Modifications can be made to tune activity:
Caption: Figure 2. Pharmacophore decomposition and functional role of each structural domain.
References
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Mancuso, R., & Gabriele, B. (2014). A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823.
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Keri, R., et al. (2017).[3] An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033.
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BenchChem. (2025).[1] Technical Guide: 3-Bromobenzo[b]thiophene-2-carbaldehyde Derivatives. BenchChem Technical Repository.
